molecular formula C10H21ClN2O2 B1438468 3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride CAS No. 1170905-43-7

3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride

Cat. No.: B1438468
CAS No.: 1170905-43-7
M. Wt: 236.74 g/mol
InChI Key: QIMXDYCKJPAYNW-UHFFFAOYSA-N
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Description

Historical Context and Significance of Azetidine Derivatives

The historical development of azetidine chemistry traces back to the early twentieth century, with the first systematic studies of four-membered nitrogen heterocycles emerging from fundamental investigations into ring strain and heteroatom incorporation. The discovery and characterization of azetidine derivatives represented a significant milestone in heterocyclic chemistry, challenging conventional understanding of ring stability and reactivity patterns. Early researchers recognized that the four-membered azetidine ring system possessed unique properties that distinguished it from both its three-membered aziridine analogues and five-membered pyrrolidine relatives.

The biological significance of azetidine derivatives became apparent in 1955 with the isolation of L-azetidine-2-carboxylic acid from Convallaria majalis, marking the first identification of a naturally occurring azetidine compound. This discovery fundamentally altered perceptions of azetidine chemistry, demonstrating that nature had evolved mechanisms to incorporate these strained ring systems into biologically active molecules. L-azetidine-2-carboxylic acid was subsequently identified as a proline receptor antagonist, highlighting the potential for azetidine derivatives to interact with biological systems in ways that differ significantly from their unstrained analogues.

The pharmaceutical significance of azetidine derivatives expanded dramatically throughout the latter half of the twentieth century, with researchers recognizing their potential as scaffolds for drug development. Studies have demonstrated that azetidine-containing compounds exhibit diverse biological activities, including antibacterial, antifungal, anticancer, antitubercular, and antioxidant properties. These findings established azetidine derivatives as valuable pharmacophores in medicinal chemistry, leading to intensive research efforts aimed at developing new synthetic methodologies and exploring structure-activity relationships.

Historical Milestone Year Significance Reference
First azetidine synthesis 1907 Initial heterocyclic framework development
L-azetidine-2-carboxylic acid isolation 1955 First natural azetidine discovery
Biological activity recognition 1970s-1980s Expansion into pharmaceutical applications
Complex azetidine isolation 2007 Most complex natural azetidine from Daphniphyllum calycillum

The contemporary significance of azetidine derivatives in pharmaceutical research stems from their unique ability to provide conformational rigidity while maintaining synthetic accessibility. Modern drug discovery efforts increasingly rely on azetidine scaffolds to create compounds with improved pharmacological properties, including enhanced selectivity, improved metabolic stability, and reduced side effects. The four-membered ring system provides a distinct three-dimensional arrangement that can be fine-tuned through strategic substitution patterns, enabling medicinal chemists to optimize drug-target interactions with unprecedented precision.

Research investigations have revealed that azetidine derivatives can serve as effective bioisosteres for other cyclic systems, providing alternative approaches to drug design when traditional scaffolds prove inadequate. The unique electronic properties of the azetidine ring, combined with its conformational constraints, create opportunities for developing compounds with novel mechanisms of action. This has led to successful applications in diverse therapeutic areas, including neurological disorders, infectious diseases, and cancer treatment, establishing azetidine chemistry as a cornerstone of modern pharmaceutical research.

Structural Features and Functional Role of the tert-Butyloxycarbonyl Group

The tert-butyloxycarbonyl protecting group represents one of the most significant advances in synthetic organic chemistry, providing chemists with a reliable and versatile method for temporarily masking amine functionality during complex synthetic sequences. The structural features of the tert-butyloxycarbonyl group are specifically designed to balance stability under normal reaction conditions with ease of removal under controlled circumstances. The bulky tert-butyl substituent provides steric protection for the carbamate linkage, while the electron-withdrawing carbonyl group enhances the stability of the protected amine.

The molecular architecture of the tert-butyloxycarbonyl group incorporates several key structural elements that contribute to its exceptional utility in synthetic chemistry. The tert-butyl group serves as both a steric shield and a source of stability through hyperconjugation effects, while the carbamate linkage provides the necessary chemical stability under basic and nucleophilic conditions. The carbonyl oxygen serves as a site for protonation during deprotection, initiating a cascade of reactions that ultimately leads to the clean removal of the protecting group with the concurrent formation of carbon dioxide and isobutene.

The functional role of the tert-butyloxycarbonyl group extends far beyond simple protection, influencing the overall reactivity and selectivity of synthetic transformations. The electron-withdrawing nature of the carbamate group modulates the basicity and nucleophilicity of the protected amine, enabling selective reactions at other sites within the molecule. This electronic influence is particularly important in complex synthetic sequences where multiple reactive sites must be differentiated and controlled. The tert-butyloxycarbonyl group also provides conformational constraints that can influence the three-dimensional arrangement of molecules, potentially affecting both reactivity and biological activity.

Structural Feature Function Synthetic Advantage Reference
tert-Butyl group Steric protection and stability Enhanced selectivity in reactions
Carbamate linkage Chemical stability under basic conditions Orthogonal protection strategies
Carbonyl group Site for acid-catalyzed deprotection Clean removal conditions
Overall electronic effects Modulation of amine reactivity Controlled synthetic transformations

The deprotection mechanism of tert-butyloxycarbonyl groups involves a well-characterized sequence of reactions that proceeds through the formation of a tert-butyl carbocation intermediate. Protonation of the carbonyl oxygen under acidic conditions activates the carbamate linkage toward nucleophilic attack by the oxygen atom bonded to the tert-butyl group. The resulting cleavage generates a highly stable tert-butyl carbocation, which rapidly eliminates to form isobutene and releases carbon dioxide through decarboxylation of the intermediate carbamic acid. This mechanism ensures clean and efficient deprotection without the formation of problematic side products.

The strategic importance of tert-butyloxycarbonyl protection in the synthesis of 3-[2-(tert-butyloxycarbonyl-amino)ethyl]azetidine hydrochloride cannot be overstated. The protection enables selective manipulation of the azetidine ring system without interference from the amine functionality, while maintaining the option for subsequent deprotection and further elaboration. This approach is particularly valuable in pharmaceutical chemistry, where the protected intermediate can serve as a versatile building block for the synthesis of diverse azetidine-containing drug candidates. The orthogonal nature of tert-butyloxycarbonyl protection with respect to other common protecting groups further enhances its utility in complex synthetic strategies.

Properties

IUPAC Name

tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8-6-11-7-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMXDYCKJPAYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170905-43-7
Record name tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate hydrochloride
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Preparation Methods

Synthetic Sequence

Step Description Conditions Yield (%) Notes
1 Formation of first intermediate via ring-opening reaction of 3-chloro-2-propylates with benzaldehyde and ammoniacal liquor Mild conditions, no Pd/C or hydrogen required Not specified Avoids harsh catalysts, suitable for scale-up
2 Hydrolysis of imine intermediate in acidic medium (preferably HCl) 20–30 °C, 10–20 h, solvents: isopropanol, ethanol, methanol, or acetonitrile 40–66% Hydrolysis proceeds without Pd/C catalyst, mild and efficient
3 Isolation of 3-hydroxy azetidine hydrochloride as white solid pH adjusted to 1–2, temperature 0–5 °C Product purity by HPLC ~98.7%
4 Boc protection of 3-hydroxy azetidine hydrochloride Reaction with bis-(dimethyl) dicarbonate in tetrahydrofuran at 25–30 °C for 12 h 45–78% Crystallization from petroleum ether yields pure N-Boc-3-hydroxy azetidines

Reaction Details and Characterization

  • Hydrolysis avoids Pd/C and hydrogen, simplifying equipment and improving safety.
  • Boc protection uses standard carbamate formation reagents under mild conditions.
  • Characterization by ^1H NMR confirms the structure of both intermediates and final products.

Alternative Synthetic Route via Horner–Wadsworth–Emmons Reaction and Michael Addition

Another approach involves the synthesis of N-Boc-azetidin-3-ylidene acetate from azetidin-3-one via a Horner–Wadsworth–Emmons reaction catalyzed by DBU, followed by aza-Michael addition with amines.

Step Description Conditions Yield (%) Notes
1 HWE reaction of azetidin-3-one with methyl 2-(dimethoxyphosphoryl)acetate Dry THF, NaH suspension, room temperature to reflux ~60% Produces N-Boc-azetidin-3-ylidene acetate intermediate
2 Aza-Michael addition with amines (e.g., azetidine) Acetonitrile, 65 °C, 4–16 h 64–69% Regioselective addition confirmed by NMR

Alkylation of Boc-Protected Amines

A related method reported in literature involves the reaction of N-Boc-ethylenediamine with ethyl bromoacetate in the presence of triethylamine in acetonitrile at 70–80 °C, yielding Boc-protected amino acid derivatives with good yields (~72%). This method is applicable for preparing related compounds with ethyl substituents on the azetidine nitrogen.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reactions Catalysts/Conditions Yield Range Advantages Limitations
Epoxide ring-opening & cyclization 3-chloro-2-propylates, benzaldehyde, ammoniacal liquor Imine formation, hydrolysis, Boc protection Acid hydrolysis (HCl), no Pd/C, mild temp 40–78% Mild, scalable, avoids hazardous catalysts Multi-step, requires purification
HWE + aza-Michael addition Azetidin-3-one, methyl 2-(dimethoxyphosphoryl)acetate HWE reaction, aza-Michael addition DBU catalyst, dry THF, 65 °C ~60–69% Enables structural diversity, regioselective Requires sensitive reagents, inert conditions
Alkylation of Boc-protected amines N-Boc-ethylenediamine, ethyl bromoacetate Nucleophilic substitution Triethylamine, acetonitrile, 70–80 °C ~72% Simple, good yield Limited to certain substituents

Research Findings and Industrial Relevance

  • The epoxide ring-opening method is favored industrially due to mild conditions, avoidance of Pd/C catalyst and hydrogen gas, and high purity of product (HPLC purity ~98.7%).
  • Boc protection under mild conditions yields stable intermediates suitable for further synthetic elaboration.
  • The HWE route offers versatility for synthesizing various azetidine derivatives but may require more stringent reaction conditions.
  • Alkylation methods provide straightforward access to related amino acid derivatives but may have limited scope for azetidine substitution.

Scientific Research Applications

Drug Development

3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield bioactive molecules, which may exhibit therapeutic effects against diseases such as cancer and bacterial infections .

Preliminary studies indicate that compounds containing the azetidine ring can interact with various biological targets. Research has shown that derivatives of azetidine may possess antimicrobial properties and could serve as potential leads for new antibiotics or anti-cancer agents .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of azetidine derivatives, including those derived from this compound. The results demonstrated significant activity against several bacterial strains, suggesting its potential use in developing new antibiotics .

Case Study 2: Anti-Cancer Research

Another research effort focused on synthesizing azetidine derivatives to evaluate their efficacy against cancer cell lines. Compounds derived from this compound showed promising results in inhibiting tumor growth, highlighting its potential as a scaffold for anti-cancer drug development .

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted by comparing it with similar compounds:

Compound NameStructure FeaturesKey Differences
3-AminoazetidineAzetidine ring with amino groupLacks Boc protection
N-Boc-3-AminopropylaminePropyl chain instead of ethylLonger carbon chain
1-AcetylazetidineAcetyl group instead of BocDifferent protective group
4-MethylazetidineMethyl substitution on azetidineAltered electronic properties

This table illustrates how the specific Boc protection and ethyl substitution in this compound may influence its reactivity and biological activity compared to other azetidine derivatives .

Mechanism of Action

The mechanism of action of 3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride involves its ability to undergo ring-opening and substitution reactions, which allows it to interact with various molecular targets. The Boc-protected amino group enhances its stability and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs, focusing on azetidine derivatives and Boc-protected amines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference ID
3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride 217806-26-3 C₈H₁₇ClN₂O₂ 208.686 Azetidine core + Boc-aminoethyl side chain
3-Boc-3-(Methylamino)Azetidine Hydrochloride 577777-20-9 C₉H₁₈ClN₂O₂ 222.70 Methyl substitution on azetidine nitrogen
tert-Butyl Azetidine-3-Carboxylate Hydrochloride 53871-08-2 C₈H₁₆ClNO₂ 193.67 Carboxylate ester instead of aminoethyl chain
2-[(N,N-Diethyl)Amino]Ethyl Chloride Hydrochloride - C₆H₁₅Cl₂N 172.10 Diethylamino group; lacks azetidine ring
tert-Butyl (Azetidin-3-Ylmethyl)Carbamate Hydrochloride 480452-05-9 C₁₀H₂₁ClN₂O₂ 236.74 Boc-protected aminomethyl substituent on azetidine

Notes:

  • tert-Butyl Azetidine-3-Carboxylate Hydrochloride () replaces the aminoethyl chain with a carboxylate ester, significantly modifying solubility and reactivity.
  • 2-[(N,N-Diethyl)Amino]Ethyl Chloride Hydrochloride () lacks the azetidine ring entirely, demonstrating how ring size impacts conformational strain and biological activity.

Physicochemical Properties

  • Solubility: The Boc group in this compound enhances lipophilicity compared to unprotected amines (e.g., ethyl azetidine-3-carboxylate hydrochloride, CAS 405090-31-5) . However, its solubility in polar solvents remains moderate due to the azetidine ring’s strain.
  • Stability : Boc-protected derivatives (e.g., ) exhibit superior stability under basic conditions compared to compounds with free amines, which are prone to oxidation or unwanted side reactions.
  • Boiling Point: The Boc-aminoethyl derivative (boiling point ~302°C, ) has a higher boiling point than smaller analogs like 2-[(N,N-Diethyl)Amino]Ethyl Chloride Hydrochloride, reflecting increased molecular weight and hydrogen-bonding capacity.

Key Research Findings

  • Boc vs. Carboxylate: Replacement of the aminoethyl chain with a carboxylate () decreases basicity but increases compatibility with esterase-activated prodrug systems .
  • Diethylamino Analogs: Linear amines like 2-[(N,N-Diethyl)Amino]Ethyl Chloride Hydrochloride () show higher cytotoxicity in vitro, limiting their therapeutic use compared to azetidine-based compounds .

Biological Activity

3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHClNO and a molecular weight of approximately 236.74 g/mol. It features a bicyclic structure with an azetidine ring and a tert-butyloxycarbonyl (Boc) protected amino group. The Boc protection enhances the stability of the amino group during chemical reactions, allowing for selective modifications that are crucial in drug development.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The azetidine ring structure is known to influence the compound's reactivity and biological interactions. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, impacting pathways critical for cellular function.

Enzyme Inhibition

The compound's mechanism may involve the inhibition of specific enzymes crucial for tumor growth and proliferation. Enzyme assays have indicated that related compounds can effectively inhibit enzymes associated with cancer progression, making this compound a candidate for further investigation in this area.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesKey Differences
3-AminoazetidineAzetidine ring with amino groupLacks Boc protection
N-Boc-3-AminopropylaminePropyl chain instead of ethylLonger carbon chain
1-AcetylazetidineAcetyl group instead of BocDifferent protective group
4-MethylazetidineMethyl substitution on azetidineAltered electronic properties

This table illustrates how the Boc protection and ethyl substitution in this compound may influence its reactivity and biological activity compared to other compounds .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research highlights its potential application in drug discovery:

  • Cytotoxicity Studies : Investigations into similar azetidine derivatives have shown promising results in inducing apoptosis in cancer cell lines, indicating that the structural characteristics may confer similar properties to this compound.
  • Enzyme Binding Affinity : Studies on enzyme inhibitors suggest that compounds with azetidine structures can bind effectively to active sites, potentially leading to therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves Boc-protection of the primary amine, followed by azetidine ring functionalization. For example, reductive amination under anhydrous conditions (e.g., using LiAlH4) is effective for introducing ethylamine groups into azetidine derivatives . Acidic or basic conditions must be carefully controlled to avoid premature deprotection of the Boc group. Post-synthesis, purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) ensures high purity (>95%), as validated by HPLC .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR (DMSO-d6) confirm the Boc group (δ ~1.4 ppm for tert-butyl) and azetidine ring protons (δ ~3.2–3.8 ppm).
  • Mass Spectrometry : ESI-MS (m/z [M+H]+) matches theoretical molecular weight (e.g., C10_{10}H20_{20}ClN2_2O2_2: 259.1 g/mol).
  • HPLC : Retention time alignment with reference standards ensures purity (>98%) .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

  • Solubility : The hydrochloride salt enhances solubility in polar solvents (water, DMSO, methanol). Insoluble in non-polar solvents (hexane, diethyl ether).
  • Stability : Stable at -20°C in dry, airtight containers. Degrades under prolonged exposure to light or humidity, releasing free amine (detectable via TLC or HPLC) .

Advanced Research Questions

Q. How does the azetidine ring’s strain influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The four-membered azetidine ring exhibits higher ring strain compared to pyrrolidine, increasing susceptibility to ring-opening reactions. For example, in SN2 reactions with alkyl halides, the azetidine nitrogen acts as a nucleophile, forming quaternary ammonium salts. Kinetic studies (monitored via 1^1H NMR) reveal faster reaction rates compared to five-membered analogs .

Q. What advanced analytical methods can resolve challenges in detecting trace impurities or stereoisomers?

  • Strategies :

  • Chiral HPLC : Use of Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases resolves enantiomers.
  • LC-MS/MS : Detects degradation products (e.g., de-Boc derivatives) at ppm levels.
  • X-ray Crystallography : Confirms stereochemistry for crystalline derivatives .

Q. How does the compound’s stability vary under physiological pH conditions, and what are the implications for in vitro assays?

  • Experimental Design : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS. Results show <5% degradation at 72 hours, suggesting suitability for cell-based assays. However, acidic conditions (pH <4) accelerate Boc deprotection .

Q. What role does this compound play in targeted drug discovery, particularly for neurological targets?

  • Applications : The azetidine scaffold is a rigid bioisostere for piperidine in dopamine receptor ligands. Boc protection enables selective functionalization of the ethylamine sidechain for SAR studies. In silico docking (using AutoDock Vina) predicts binding to D2-like receptors with ΔG ≈ -9.5 kcal/mol .

Q. How can researchers address contradictions in reported synthetic yields or spectroscopic data?

  • Troubleshooting :

  • Reproducibility : Verify anhydrous conditions for Boc protection (use molecular sieves).
  • Data Cross-Validation : Compare NMR shifts with structurally similar azetidine derivatives (e.g., 3-(fluoromethyl)azetidine hydrochloride, δ ~3.5–4.0 ppm) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride
Reactant of Route 2
3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride

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